Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate serves as a valuable building block in the synthesis of various organic compounds. Its reactive ketone group allows for further chemical transformations, enabling the creation of complex molecules with diverse functionalities. A study published in the journal "Tetrahedron Letters" demonstrates its application in the synthesis of fluorinated heterocyclic compounds, which possess potential applications in medicinal chemistry [].
The presence of the fluorophenyl group and the reactive ketone functionality makes Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate an attractive candidate for exploring its potential biological activity. Researchers have investigated its derivatives as potential anti-cancer agents [].
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate is a chemical compound with the molecular formula C₁₁H₁₁FO₃ and a molecular weight of 210.2 g/mol. It is a colorless liquid at room temperature and is known for its distinctive structure featuring a fluorophenyl group attached to a keto ester functional group. The compound is identified by its CAS number, 1999-00-4, and has various synonyms including Ethyl (4-Fluorobenzoyl)acetate and Ethyl 4-fluoro-β-oxobenzenepropanoate .
Research indicates that Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate exhibits potential biological activity. It has been investigated for its interactions with various biomolecules, suggesting possible therapeutic applications. The compound may influence enzyme activity and receptor binding, making it a candidate for further exploration in medicinal chemistry .
The synthesis of Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate typically involves the following methods:
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate serves several important roles in various fields:
Studies have shown that Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate interacts with specific molecular targets, which may include enzymes and receptors involved in metabolic pathways. Its unique structural features contribute to its binding affinity and reactivity, suggesting that it may inhibit or activate certain biological processes .
Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate can be compared with several structurally similar compounds:
Compound Name | Similarity Index |
---|---|
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate | 0.98 |
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate | 0.95 |
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate | 0.95 |
Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 0.88 |
Ethyl 2,4,5-trifluorobenzoylacetate | 0.87 |
These compounds share structural similarities but differ in their functional groups and reactivity profiles. The presence of the fluorine atom in different positions significantly influences their chemical behavior and biological activity .
Irritant